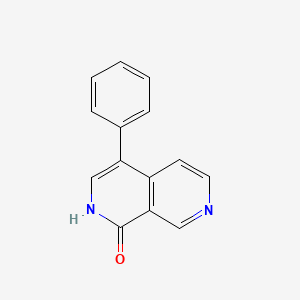
Lophocladine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lophocladine A is a bioactive alkaloid isolated from the red alga Lophocladia sp. This compound has garnered significant attention due to its unique chemical structure and potential biological activities. This compound is known for its affinity for NMDA receptors and its role as a δ-opioid receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: A novel approach for the synthesis of lophocladine A involves the nucleophilic substitution of 4-chloronicotinic acid with the carbanion generated from phenylacetonitrile. Subsequent reduction of the cyano group, lactamization, and oxidation furnish this compound in 50% yield over four steps . Another method involves a three-component reaction forming dihydro 2,7-naphthyridine-1-ones, which can be either oxidized or reduced to form naphthyridones or tetrahydro naphthyridones, respectively .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Lophocladine A undergoes various chemical reactions, including nucleophilic substitution, reduction, lactamization, and oxidation .
Common Reagents and Conditions:
Nucleophilic Substitution: 4-chloronicotinic acid and phenylacetonitrile.
Reduction: Cyano group reduction.
Lactamization: Formation of lactam rings.
Oxidation: Final oxidation step to form the desired product.
Major Products: The major product formed from these reactions is this compound itself, along with its analogues such as lophocladine B and C1 .
Scientific Research Applications
Chemistry: Used as a model compound for studying nucleophilic substitution and lactamization reactions.
Biology: Investigated for its affinity for NMDA receptors and δ-opioid receptor antagonist properties.
Medicine: Potential therapeutic applications due to its receptor affinity and antagonist properties.
Industry: Limited industrial applications due to the current focus on research and development.
Mechanism of Action
Comparison with Similar Compounds
- Lophocladine B
- Lophocladine C1
- Other 2,7-naphthyridine derivatives
Lophocladine A stands out due to its specific receptor affinities and potential therapeutic applications, making it a unique compound within this group.
Properties
CAS No. |
887705-27-3 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-phenyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H10N2O/c17-14-13-8-15-7-6-11(13)12(9-16-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
JIWHQPVTDQXELV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |
Synonyms |
lophocladine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



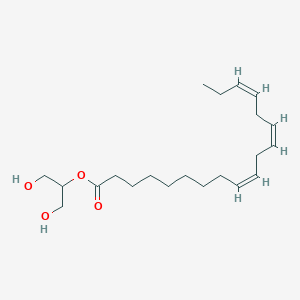


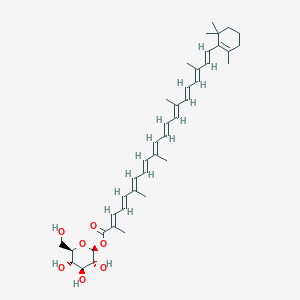
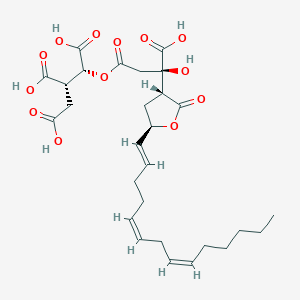


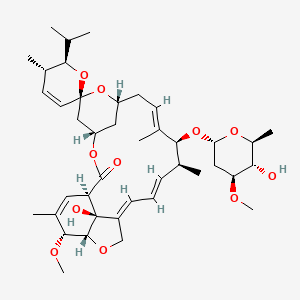

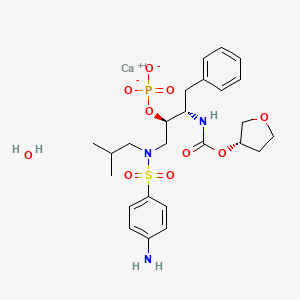

![(E)-3-[3,5-Dimethoxy-4-[[(E)-3,7-dimethyl-2,6-octadienyl]oxy]phenyl]propenal](/img/structure/B1248783.png)

